2-Bromo-4-methoxy-6-nitroaniline
Overview
Description
2-Bromo-4-methoxy-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of aniline, featuring bromine, methoxy, and nitro functional groups
Mechanism of Action
Target of Action
It’s known that nitroaniline compounds are often used as intermediates in the synthesis of dyes, pharmaceuticals, and specialty chemicals .
Mode of Action
Nitroaniline compounds are known to participate in diverse reactions such as coupling, condensation, and nucleophilic substitution . In the case of similar compounds, a multistep synthesis process involving nitration, conversion from the nitro group to an amine, and bromination is often employed .
Biochemical Pathways
Nitroaniline compounds are known to be involved in the synthesis of various organic compounds, suggesting they may influence a wide range of biochemical pathways .
Pharmacokinetics
Following oral administration to rats, the majority of the radioactivity derived from the compound was excreted in urine, with 75-79% of the dose recovered within 72 hours .
Result of Action
Given its use as an intermediate in the synthesis of various compounds, it can be inferred that its action results in the formation of new compounds with diverse properties .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can influence the reactions in which nitroaniline compounds are involved .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methoxy-6-nitroaniline provides specific functional groups required for polymerization reactions, enabling the production of polymers with desired properties like optical clarity, thermal stability, and electrical conductivity .
Molecular Mechanism
It is known to undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-6-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-6-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction: 2-Bromo-4-methoxy-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-methoxy-6-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitroaniline: Similar structure but lacks the methoxy group.
2-Methoxy-4-nitroaniline: Similar structure but lacks the bromine atom.
Properties
IUPAC Name |
2-bromo-4-methoxy-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCRRMSGEDGSFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620387 | |
Record name | 2-Bromo-4-methoxy-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10172-35-7 | |
Record name | 2-Bromo-4-methoxy-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-bromo-5-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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